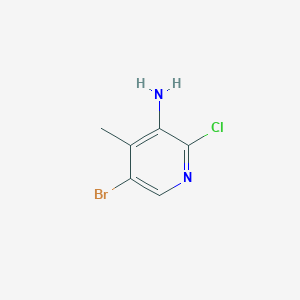

5-Bromo-2-chloro-4-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

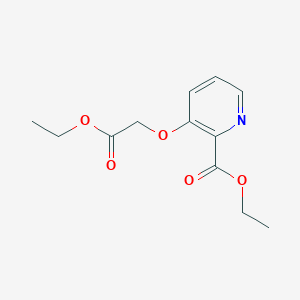

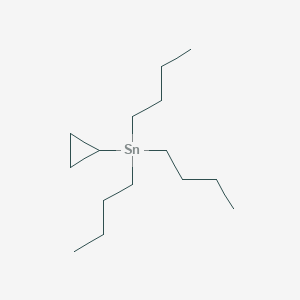

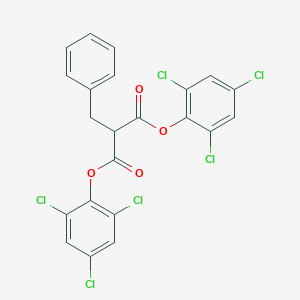

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 5, 2, and 4 respectively, and an amine group at position 3. Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 221.48 g/mol . The boiling point is approximately 316.4±37.0C at 760 mmHg .Scientific Research Applications

Chemoselective Amination Processes

Chemoselective amination of polyhalopyridines, including compounds structurally related to 5-Bromo-2-chloro-4-methylpyridin-3-amine, is a crucial synthetic method. A study demonstrated that a palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine results in high yields and excellent chemoselectivity, predominantly producing 5-amino-2-chloropyridine. This process highlights the compound's potential as a building block in organic synthesis, providing a pathway to selectively functionalize pyridine derivatives for various chemical and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).

Regioselective Displacement Reactions

Regioselective displacement reactions with ammonia on halopyrimidines have been studied, with 5-bromo-2,4-dichloro-6-methylpyrimidine reacting to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This behavior underlines the utility of such compounds in constructing complex heterocyclic structures through selective substitution reactions, which can be pivotal in the development of new materials, catalysts, or biologically active molecules (Doulah et al., 2014).

Synthesis of Pyrimidine Derivatives

5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which can be derived from compounds similar to this compound, serves as an intermediate in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This synthesis route emphasizes the compound's versatility in heterocyclic chemistry, enabling the creation of novel structures with potential applications in drug discovery and development (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Suzuki Cross-Coupling Reactions

Palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with arylboronic acids have been employed to synthesize a series of novel pyridine derivatives. Such reactions demonstrate the compound's role in constructing complex organic molecules, which are crucial for advancing research in medicinal chemistry and materials science. Density Functional Theory (DFT) studies further support these compounds as potential candidates for various biological and industrial applications (Ahmad et al., 2017).

Mechanism of Action

Target of Action

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known that chemoselective amination of polyhalopyridines, including compounds structurally related to this compound, is a crucial synthetic method. A study demonstrated that a palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine results in high yields and excellent chemoselectivity, predominantly producing 5-amino-2-chloropyridine.

Biochemical Pathways

It is known that regioselective displacement reactions with ammonia on halopyrimidines have been studied, with 5-bromo-2,4-dichloro-6-methylpyrimidine reacting to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This behavior underlines the utility of such compounds in constructing complex heterocyclic structures through selective substitution reactions, which can be pivotal in the development of new materials, catalysts, or biologically active molecules.

Result of Action

It is known that 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which can be derived from compounds similar to this compound, serves as an intermediate in synthesizing pyrimido [4,5-e] [1,3,4]thiadiazine derivatives. This synthesis route emphasizes the compound’s versatility in heterocyclic chemistry, enabling the creation of novel structures with potential applications in drug discovery and development.

Action Environment

It is known that the compound is a solid at room temperature and has a boiling point of approximately 3164±370C at 760 mmHg .

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-chloro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPSFLLGFGUUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591633 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204231-59-3 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)

![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)